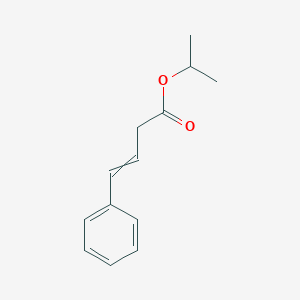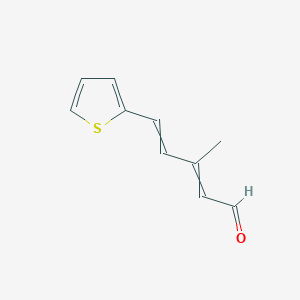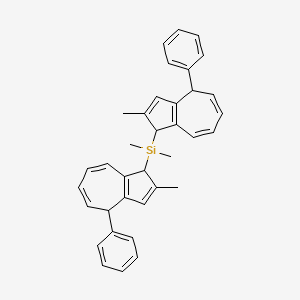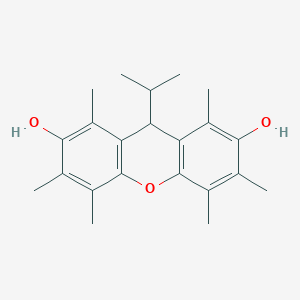methoxysilane CAS No. 183137-64-6](/img/structure/B12549350.png)
Bis[(butan-2-yl)oxy](butyl)methoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(butan-2-yl)oxymethoxysilane is a chemical compound with the molecular formula C13H30O3Si. It is a silane compound that contains silicon, oxygen, and carbon atoms. This compound is known for its unique structure, which includes butan-2-yl and butyl groups attached to a methoxysilane core .
Preparation Methods
The synthesis of Bis(butan-2-yl)oxymethoxysilane typically involves the reaction of butan-2-ol and butyl alcohol with methoxysilane. The reaction conditions often include the use of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Bis(butan-2-yl)oxymethoxysilane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silane derivatives.
Substitution: It can participate in substitution reactions where the butan-2-yl or butyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Bis(butan-2-yl)oxymethoxysilane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It can be used in the modification of biological molecules for research purposes.
Mechanism of Action
The mechanism by which Bis(butan-2-yl)oxymethoxysilane exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of existing molecules. The pathways involved often include the formation of siloxane bonds and the stabilization of reactive intermediates.
Comparison with Similar Compounds
Similar compounds to Bis(butan-2-yl)oxymethoxysilane include:
Trimethoxysilane: Contains three methoxy groups attached to a silicon atom.
Tetramethoxysilane: Contains four methoxy groups attached to a silicon atom.
Bis(trimethylsilyl)ether: Contains two trimethylsilyl groups attached to an oxygen atom. Compared to these compounds, Bis(butan-2-yl)oxymethoxysilane is unique due to the presence of butan-2-yl and butyl groups, which provide distinct chemical properties and reactivity.
Properties
CAS No. |
183137-64-6 |
|---|---|
Molecular Formula |
C13H30O3Si |
Molecular Weight |
262.46 g/mol |
IUPAC Name |
di(butan-2-yloxy)-butyl-methoxysilane |
InChI |
InChI=1S/C13H30O3Si/c1-7-10-11-17(14-6,15-12(4)8-2)16-13(5)9-3/h12-13H,7-11H2,1-6H3 |
InChI Key |
PUSFYXXKGGRDOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](OC)(OC(C)CC)OC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B12549283.png)







![2,6-Bis[[2-(methylamino)phenyl]diazenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12549321.png)

![1,4-Bis[difluoro(iodo)methyl]benzene](/img/structure/B12549340.png)
